Stereochemical Outcome Mapping: CAS 146348-14-3 Uniquely Delivers (S)-homo-β-proline with GABAB-Selective Affinity
In a landmark J. Med. Chem. study, Nielsen et al. used (S)-(−)-1-phenylethylamine as a chiral auxiliary to prepare the two key diastereomeric intermediates: methyl (3S)-1-[(R)-1-phenylethyl]-5-oxo-3-pyrrolidinecarboxylate (diastereomer 5) and methyl (3R)-1-[(R)-1-phenylethyl]-5-oxo-3-pyrrolidinecarboxylate (diastereomer 4). Diastereomer 5 (the (3S,1′R) variant, CAS 99735-46-3) was hydrolyzed and deprotected to yield (R)-homo-β-proline, while the mirror-symmetry (3R,1′S) diastereomer (CAS 99724-15-9) would yield the S enantiomer. The target compound CAS 146348-14-3, possessing the complementary (3S,1′S) configuration, is the direct precursor to (S)-homo-β-proline. Receptor binding assays showed that (R)-homo-β-proline (derived from the (3S,1′R) diastereomer) inhibited [³H]GABA binding to GABAA receptors with an IC₅₀ of 0.18 μM, whereas (S)-homo-β-proline (derived from the (3R,1′S) diastereomer, structurally equivalent to using CAS 146348-14-3 as the starting material) was more than one order of magnitude less potent at GABAA sites, but exclusively active at GABAB receptors [1]. This constitutes a >10× stereo-dependent affinity switch between receptor subtypes [1].
| Evidence Dimension | GABAA receptor binding affinity (IC₅₀) of final homo-β-proline enantiomer, reflecting precursor stereochemistry |
|---|---|
| Target Compound Data | (S)-homo-β-proline (derivable from CAS 146348-14-3): >1 order of magnitude less potent than (R)-enantiomer at GABAA; exclusive GABAB affinity [1] |
| Comparator Or Baseline | (R)-homo-β-proline (derived from (3S,1′R) diastereomer, CAS 99735-46-3): GABAA IC₅₀ = 0.18 μM [1] |
| Quantified Difference | >10-fold difference in GABAA potency; opposite GABAA/GABAB selectivity profiles [1] |
| Conditions | Rat brain synaptic membrane [³H]GABA radioligand binding assays; absolute stereochemistry confirmed by X-ray crystallography of the (3S,1′R) diastereomer [1] |
Why This Matters
Procuring the correct (3S,1′S) isomer is mandatory for programs targeting GABAB-selective or (S)-homo-β-proline-derived pharmacology; an incorrect diastereomer selection would invert biological activity.
- [1] Nielsen L, Brehm L, Krogsgaard-Larsen P. GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(−)- and (S)-(+)-homo-β-proline. J Med Chem. 1990;33(1):71-77. X-ray structure of methyl (3S)-1-[(R)-1-phenylethyl]-5-oxo-3-pyrrolidinecarboxylate and receptor binding data reported. View Source
